molecular formula C12H18N2O4S B4390344 N~3~-(2-FURYLMETHYL)-1-(METHYLSULFONYL)-3-PIPERIDINECARBOXAMIDE

N~3~-(2-FURYLMETHYL)-1-(METHYLSULFONYL)-3-PIPERIDINECARBOXAMIDE

Cat. No.: B4390344
M. Wt: 286.35 g/mol
InChI Key: OJALGCRYGRRSHQ-UHFFFAOYSA-N
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Description

N~3~-(2-FURYLMETHYL)-1-(METHYLSULFONYL)-3-PIPERIDINECARBOXAMIDE is a complex organic compound that has garnered interest in various fields of scientific research. This compound features a piperidine ring, a furan ring, and a sulfonyl group, making it a versatile molecule for various chemical reactions and applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N3-(2-FURYLMETHYL)-1-(METHYLSULFONYL)-3-PIPERIDINECARBOXAMIDE typically involves multiple steps, starting with the preparation of the piperidine ring, followed by the introduction of the furan and sulfonyl groups. Common reagents used in these reactions include piperidine, furfural, and methylsulfonyl chloride. The reaction conditions often involve the use of solvents like dichloromethane and catalysts such as triethylamine to facilitate the reactions.

Industrial Production Methods

Industrial production of this compound may involve more efficient and scalable methods, such as continuous flow synthesis. This approach allows for better control over reaction conditions and yields, making it suitable for large-scale production.

Chemical Reactions Analysis

Types of Reactions

N~3~-(2-FURYLMETHYL)-1-(METHYLSULFONYL)-3-PIPERIDINECARBOXAMIDE undergoes various types of chemical reactions, including:

    Oxidation: The furan ring can be oxidized to form furanones.

    Reduction: The sulfonyl group can be reduced to a sulfide.

    Substitution: The piperidine ring can undergo nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic conditions.

    Reduction: Reagents such as lithium aluminum hydride or hydrogen gas with a palladium catalyst.

    Substitution: Nucleophiles like amines or thiols in the presence of a base like sodium hydride.

Major Products Formed

    Oxidation: Furanones and other oxidized derivatives.

    Reduction: Sulfides and other reduced forms.

    Substitution: Various substituted piperidine derivatives.

Scientific Research Applications

N~3~-(2-FURYLMETHYL)-1-(METHYLSULFONYL)-3-PIPERIDINECARBOXAMIDE has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a bioactive compound in various biological assays.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and analgesic effects.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of N3-(2-FURYLMETHYL)-1-(METHYLSULFONYL)-3-PIPERIDINECARBOXAMIDE involves its interaction with specific molecular targets and pathways. The compound may bind to certain enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of enzymes involved in inflammation, thereby exerting anti-inflammatory effects.

Comparison with Similar Compounds

Similar Compounds

  • N~3~-(2-FURYLMETHYL)-1-(METHYLSULFONYL)-3-PIPERIDINECARBOXAMIDE can be compared to other compounds with similar structures, such as:
    • N-(2-furylmethyl)-1-(methylsulfonyl)-3-pyrrolidinecarboxamide
    • N-(2-furylmethyl)-1-(methylsulfonyl)-3-azepane carboxamide

Uniqueness

What sets N3-(2-FURYLMETHYL)-1-(METHYLSULFONYL)-3-PIPERIDINECARBOXAMIDE apart is its unique combination of a piperidine ring, a furan ring, and a sulfonyl group. This combination provides a distinct set of chemical properties and reactivity, making it a valuable compound for various applications.

Properties

IUPAC Name

N-(furan-2-ylmethyl)-1-methylsulfonylpiperidine-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H18N2O4S/c1-19(16,17)14-6-2-4-10(9-14)12(15)13-8-11-5-3-7-18-11/h3,5,7,10H,2,4,6,8-9H2,1H3,(H,13,15)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OJALGCRYGRRSHQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CS(=O)(=O)N1CCCC(C1)C(=O)NCC2=CC=CO2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H18N2O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

286.35 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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